molecular formula C7H10O3 B084783 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid CAS No. 14668-74-7

2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid

Cat. No. B084783
CAS RN: 14668-74-7
M. Wt: 142.15 g/mol
InChI Key: JUELEAHMILIFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid, also known as HCCA, is a cyclic amino acid that has been widely studied in the field of biochemistry due to its unique structural and functional properties. HCCA is an important precursor for the synthesis of a variety of biologically active compounds, including peptides, proteins, and nucleotides. In

Mechanism Of Action

The mechanism of action of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is not fully understood, but it is believed to be involved in a variety of biological processes. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is thought to act as a nucleophile, which can react with electrophilic species to form covalent bonds. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been shown to be involved in the formation of protein adducts, which can affect the function of proteins in the body.

Biochemical And Physiological Effects

2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to be involved in the regulation of gene expression, cell signaling, and protein synthesis. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has several advantages for lab experiments, including its stability and ease of synthesis. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is also relatively inexpensive and readily available. However, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid. One area of research is the development of new methods for the synthesis of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid, which could improve its efficiency and reduce its environmental impact. Another area of research is the study of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid's potential as a biomarker for various diseases, which could lead to the development of new diagnostic tools and therapies. Additionally, the study of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid's mechanism of action and its effects on biological processes could lead to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

The synthesis of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several different methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid from starting materials, while enzymatic synthesis utilizes enzymes to catalyze the formation of 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid. Microbial synthesis involves the use of microorganisms to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid through fermentation processes. The most commonly used method for synthesizing 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is chemical synthesis, which involves the reaction of cyclopentadiene with formaldehyde and sodium cyanide to produce 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid.

Scientific Research Applications

2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been extensively studied in the field of biochemistry due to its unique properties and potential applications. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid is an important precursor for the synthesis of peptides and proteins, which are essential molecules for many biological processes. 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has important applications in the pharmaceutical industry. In addition, 2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

14668-74-7

Product Name

2-(Hydroxymethyl)cyclopent-1-ene-1-carboxylic acid

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(hydroxymethyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-4-5-2-1-3-6(5)7(9)10/h8H,1-4H2,(H,9,10)

InChI Key

JUELEAHMILIFAH-UHFFFAOYSA-N

SMILES

C1CC(=C(C1)C(=O)O)CO

Canonical SMILES

C1CC(=C(C1)C(=O)O)CO

synonyms

1-Cyclopentene-1-carboxylic acid, 2-(hydroxymethyl)- (8CI,9CI)

Origin of Product

United States

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